CEFPODOXIME
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefpodoxime is an oral, third-generation cephalosporin antibiotic. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, with notable exceptions including Pseudomonas aeruginosa, Enterococcus, and Bacteroides fragilis . This compound is commonly used to treat infections such as acute otitis media, pharyngitis, sinusitis, and gonorrhea .
Preparation Methods
Cefpodoxime proxetil, the prodrug of this compound, is synthesized by reacting this compound acid with 1-haloethyl isopropyl carbonate in the presence of a base such as tetramethylguanidine or di-isopropylethyl amine . The reaction is carried out in a solvent at temperatures ranging from -30°C to 30°C . Industrial production methods involve purifying this compound proxetil using water-miscible solvents and water or an acid .
Chemical Reactions Analysis
Cefpodoxime undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: this compound can undergo substitution reactions, particularly at the methoxyimino group.
Hydrolysis: This compound proxetil is hydrolyzed in the intestinal mucosa to release the active this compound.
Common reagents and conditions used in these reactions include bases like tetramethylguanidine and solvents such as water-miscible solvents . The major product formed from these reactions is this compound itself .
Scientific Research Applications
Cefpodoxime has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of cephalosporin antibiotics.
Industry: This compound is used in the pharmaceutical industry for the production of antibiotic formulations.
Mechanism of Action
Cefpodoxime exerts its effects by inhibiting the synthesis of bacterial cell walls. The active metabolite of this compound binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . This leads to the bactericidal activity of this compound .
Comparison with Similar Compounds
Cefpodoxime is compared with other third-generation cephalosporins such as cefuroxime, ceftizoxime, and cefmenoxime . While all these compounds share a similar mechanism of action, this compound is unique in its oral bioavailability and its effectiveness against a broad spectrum of bacteria . Other similar compounds include ciprofloxacin and cephalexin, which belong to different classes of antibiotics but are used to treat similar infections .
Properties
Molecular Formula |
C15H17N5O6S2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8+/t9-,13-/m1/s1 |
InChI Key |
WYUSVOMTXWRGEK-LMCFTXQDSA-N |
SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Isomeric SMILES |
COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O |
Canonical SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Pictograms |
Irritant; Health Hazard |
Synonyms |
cefpodoxime R 3746 R 3763 R-3746 R-3763 RU 51746 RU-51746 U 76253A U-76,253A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.